molecular formula C22H15BrN2O3 B11654495 2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11654495
M. Wt: 435.3 g/mol
InChI Key: OYNDUZWVVWFPJN-DHZHZOJOSA-N
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Description

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and hydroxyl functional groups, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-hydroxyacetophenone, which is then subjected to various reactions to introduce the ethenyl and quinazolinone moieties . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution of the bromine atom can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of bromine, hydroxyl, and quinazolinone moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H15BrN2O3/c23-15-9-10-20(27)14(12-15)8-11-21-24-19-7-2-1-6-18(19)22(28)25(21)16-4-3-5-17(26)13-16/h1-13,26-27H/b11-8+

InChI Key

OYNDUZWVVWFPJN-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=CC(=C3)Br)O)C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC(=CC=C4)O

Origin of Product

United States

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